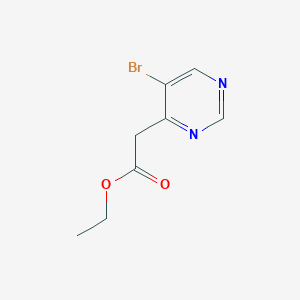

Ethyl 2-(5-bromopyrimidin-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a substituted pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate typically involves the bromination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-bromopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromopyrimidin-4-yl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and an organic solvent.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Products: Various substituted pyrimidine derivatives.

Oxidation Products: Oxidized forms of the original compound.

Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

Ethyl 2-(5-bromopyrimidin-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromopyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(2-bromopyrimidin-5-yl)acetate

- Ethyl 2-(4-bromopyrimidin-5-yl)acetate

Uniqueness

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is unique due to the position of the bromine atom on the pyrimidine ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Biological Activity

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound can be synthesized through a series of chemical reactions, primarily involving the bromination of pyrimidine derivatives followed by esterification. The molecular formula is C8H9BrN2O2, with a molecular weight of 245.07 g/mol . The presence of the bromine atom at the 5-position of the pyrimidine ring significantly influences its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This mechanism is crucial for its potential therapeutic applications, especially in oncology and inflammation.

Key Molecular Interactions

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer.

- Binding Affinity : The bromine atom enhances the binding affinity to target proteins, facilitating stronger interactions compared to non-brominated analogs.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 25 µM .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate the expression of pro-inflammatory cytokines, potentially providing relief in conditions characterized by chronic inflammation.

Research Findings : A study reported that treatment with this compound reduced levels of TNF-α and IL-6 in animal models of inflammation, suggesting a mechanism that involves the inhibition of NF-κB signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(2-bromopyrimidin-5-yl)acetate | Bromine at the 2-position | Different reactivity profile |

| Ethyl 2-(4-bromopyrimidin-5-yl)acetate | Bromine at the 4-position | Variations in enzyme inhibition |

| Ethyl 2-(5-fluoropyrimidin-4-yl)acetate | Fluorine substitution | Enhanced binding affinity due to fluorine |

The position of the bromine atom on the pyrimidine ring plays a critical role in determining the compound's reactivity and biological activity. For instance, while both brominated compounds exhibit enzyme inhibition, their efficacy varies based on substitution patterns.

Future Directions in Research

The ongoing research into this compound focuses on:

- Mechanistic Studies : Further elucidation of its interaction with specific molecular targets.

- Therapeutic Applications : Exploration of its potential as a dual-action drug for cancer and inflammatory diseases.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance biological activity and reduce toxicity.

Properties

IUPAC Name |

ethyl 2-(5-bromopyrimidin-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBIEVCWIOPJMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=NC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.